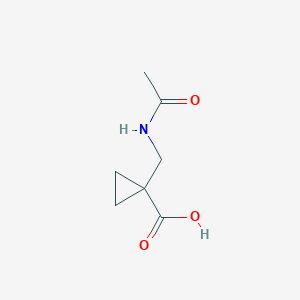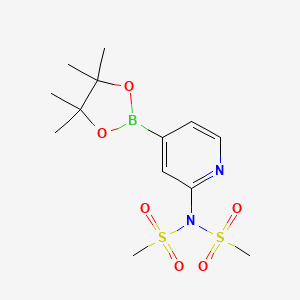
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with a boronate ester and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes a series of functional group transformations to introduce the boronate ester and methanesulfonamide groups. Key steps may include:
Borylation: Introduction of the boronate ester group using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonylation: Introduction of the methanesulfonamide group using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to a boronic acid using reagents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reagents like palladium on carbon and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester would yield a boronic acid, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme function and signaling pathways. The sulfonamide group is known to interact with various biological targets, making it a valuable moiety in drug design.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. The combination of boronate ester and sulfonamide groups may confer unique pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. The boronate ester group is known for its ability to form reversible covalent bonds, which can be exploited in the design of smart materials.
Mécanisme D'action
The mechanism of action of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide would depend on its specific application. In a biological context, the sulfonamide group may interact with enzymes or receptors, inhibiting their function or modulating their activity. The boronate ester group may also play a role in binding to specific molecular targets, such as proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Methylsulfonyl)-N-(4-pyridyl)methanesulfonamide: Lacks the boronate ester group, which may result in different chemical and biological properties.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide: Lacks the methylsulfonyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both the boronate ester and sulfonamide groups in N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide makes it a unique compound with potential applications in various fields. The boronate ester group provides versatility in chemical synthesis, while the sulfonamide group offers valuable interactions with biological targets.
Propriétés
Formule moléculaire |
C13H21BN2O6S2 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H21BN2O6S2/c1-12(2)13(3,4)22-14(21-12)10-7-8-15-11(9-10)16(23(5,17)18)24(6,19)20/h7-9H,1-6H3 |
Clé InChI |
WWAWHBKHXBPIIH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


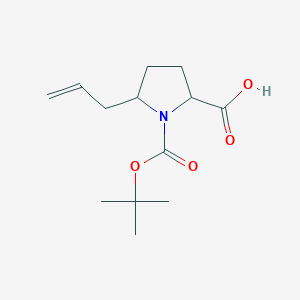


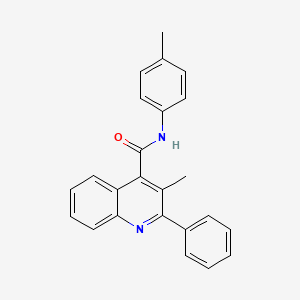
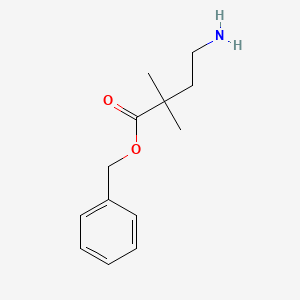
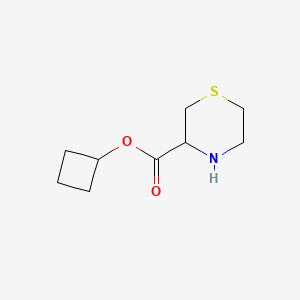
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
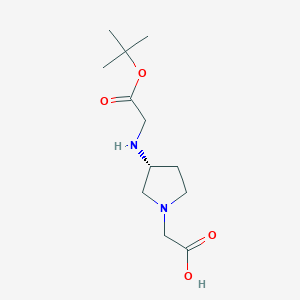
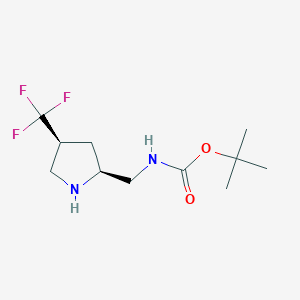
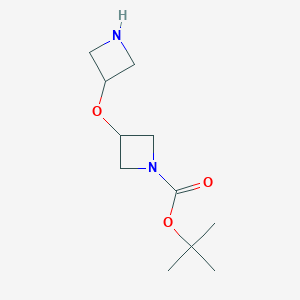
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)

